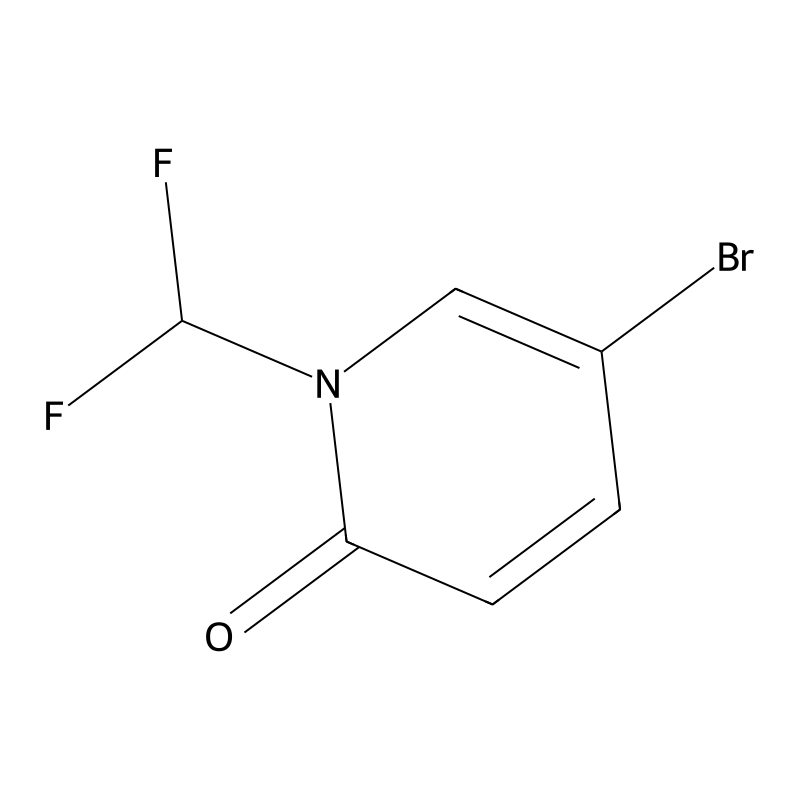5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Use in Cancer Therapy
Scientific Field: Oncology
Summary of Application: Pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors.
Methods of Application: The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives.
Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis.
Synthesis of Pyrazolopyridine Derivatives
Scientific Field: Organic Chemistry
Summary of Application: This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives.
Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system.
Results or Outcomes: The advantages and drawbacks of different synthetic strategies and approaches were considered.
Protein Kinase Inhibitors
Scientific Field: Biochemistry
Summary of Application: Pyridine derivatives are used for the synthesis of azaindole-based protein kinase inhibitors.
Methods of Application: The specific methods of application would depend on the particular protein kinase being targeted and the specific inhibitor being synthesized.
Fibroblast Growth Factor Receptor Inhibitors
Scientific Field: Molecular Biology
Methods of Application: The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives.
Results or Outcomes: Among them, compound 4h exhibited potent FGFR inhibitory activity.
Synthetic Intermediate of Azaindole Based Protein Kinase Inhibitors
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom and a difluoromethyl group. Its molecular formula is C₆H₄BrF₂NO, and it has a molecular weight of approximately 224. The compound is known for its unique structure, which includes a carbonyl group adjacent to the nitrogen atom in the pyridine ring. The presence of both bromine and difluoromethyl groups contributes to its chemical reactivity and potential biological activity .
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
- Condensation Reactions: The carbonyl group may undergo condensation with amines or alcohols, yielding imines or ethers.
- Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly when activated by electron-withdrawing groups like the difluoromethyl moiety .
The synthesis of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one can be achieved through several methods:
- Bromination of Pyridine Derivatives: Starting from 2-pyridone, bromination can occur at the 5-position using bromine or brominating agents.
- Difluoromethylation: The introduction of the difluoromethyl group can be accomplished via the use of difluoromethylating agents such as chlorodifluoromethane in the presence of bases.
- One-Pot Reactions: Some synthetic routes allow for the simultaneous introduction of both substituents in a one-pot reaction, enhancing efficiency and yield .
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one finds applications in various fields:
- Pharmaceutical Research: Its derivatives are explored for potential therapeutic agents due to their biological activities.
- Agricultural Chemicals: It may serve as a precursor for developing agrochemicals aimed at pest control.
- Material Science: The compound's unique properties make it suitable for research into novel materials and coatings .
Interaction studies involving 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one focus on its binding affinities with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Initial findings suggest that it may interact with specific proteins involved in cellular signaling pathways, although comprehensive studies are still needed to elucidate these interactions fully .
Several compounds share structural similarities with 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-(difluoromethyl)pyridine | Bromine at position 2; difluoromethyl at position 4 | Different position of substituents affects reactivity |
| 5-Chloro-1-(difluoromethyl)pyridin-2(1H)-one | Chlorine instead of bromine | Generally less reactive than brominated compounds |
| 5-Iodo-1-(difluoromethyl)pyridin-2(1H)-one | Iodine at position 5 | Higher reactivity due to iodine's leaving group ability |
The unique combination of bromine and difluoromethyl groups in 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one contributes to its distinct chemical properties and potential applications compared to these similar compounds .








